1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione
Description
This compound is a synthetic nucleoside analogue featuring a pyrimidine-2,4-dione base (structurally analogous to thymine/uracil) conjugated to a modified oxolane (tetrahydrofuran) sugar moiety. Key structural attributes include:
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7+,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIRYGILOVDZHF-AMCGLFBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant biological activity. Its unique structural features, including a pyrimidine ring and a tetrahydrofuran moiety with hydroxyl and methoxy substitutions, suggest potential therapeutic applications in various fields such as oncology and virology.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 136997-64-3
- Molecular Formula : C14H17N2O6
- Molecular Weight : 305.29 g/mol
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. Studies have shown that it may act as an inhibitor of certain metabolic pathways, potentially modulating enzyme activity involved in cellular processes such as proliferation and apoptosis.
Biological Activities
- Antiviral Activity : Research indicates that this compound exhibits antiviral properties by inhibiting viral replication mechanisms. It has been shown to interact with viral polymerases, which are crucial for the synthesis of viral RNA or DNA.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
- Enzyme Inhibition : The compound has been identified as a biochemical probe for studying enzyme interactions. Its structural features allow it to bind selectively to active sites on enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Selective binding to metabolic enzymes |
Case Study 1: Antiviral Mechanism
A study conducted on the compound's antiviral properties revealed that it effectively inhibited the replication of the influenza virus in vitro. The mechanism was attributed to its ability to interfere with the viral polymerase complex, thereby preventing the transcription of viral genes.
Case Study 2: Anticancer Effects
In another investigation focusing on its anticancer potential, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V staining and caspase activation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The following table highlights critical distinctions between the target compound and its analogues:
Key Comparative Insights
Sugar Modifications
- The 4-methyl group on the target compound’s oxolan ring (vs. natural ribose/deoxyribose) may reduce enzymatic degradation, enhancing bioavailability . In contrast, azido derivatives (e.g., ) introduce reactive handles for bioconjugation but may compromise metabolic stability .
- The dioxolane ring in ’s 5-fluoro analogue suggests improved resistance to phosphorylases, a feature exploited in antiviral drugs like emtricitabine .
Base Modifications
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
To ensure stereochemical fidelity, use chiral auxiliary-guided glycosylation combined with protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups). Monitor reaction progress via HPLC with chiral columns (≥98% enantiomeric excess). Post-synthesis, confirm stereochemistry using 2D NMR (NOESY/ROESY) to verify spatial correlations between the hydroxymethyl, methyl, and dihydroxy groups .
Q. How can the compound’s stability under physiological conditions be assessed?
Conduct pH-dependent degradation studies (pH 1–9, 37°C) over 72 hours. Use LC-MS to track degradation products (e.g., ring-opened intermediates or demethylation). For oxidative stability, expose the compound to H2O2 (1–10 mM) and analyze via UV-Vis spectroscopy (λmax 260–280 nm) .
Q. Which spectroscopic techniques are optimal for structural characterization?
- NMR : Assign signals using <sup>1</sup>H, <sup>13</sup>C, and DEPT-135 spectra. Confirm stereocenters via <sup>1</sup>H-<sup>1</sup>H COSY and HSQC.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 283.0917 for C10H13N5O5 ).
- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm<sup>−1</sup> ).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with nucleic acid targets?
Perform docking simulations (AutoDock Vina) using the ribose-modified pyrimidine scaffold to assess binding affinity to RNA/DNA polymerases. Parameterize force fields (e.g., AMBER) to account for the methyl and hydroxymethyl groups’ steric effects. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Dose-response assays : Test across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects.
- Isotopic labeling : Use <sup>13</sup>C-labeled analogs to track metabolic incorporation into nucleic acids.
- Controlled knockdown studies : Combine with siRNA targeting thymidine kinases to isolate mechanism .
Q. How do substituents (e.g., iodine, trifluoromethyl) alter the compound’s pharmacokinetic profile?
Compare analogs (e.g., 5′-iodo or trifluoromethyl derivatives ) using:
- LogP assays : Shake-flask method to measure hydrophobicity.
- Plasma protein binding : Ultracentrifugation with LC-MS quantification.
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion .
Methodological Notes
- Stereochemical Purity : Use polarimetry ([α]D values) alongside NMR to resolve conflicting chiral assignments .
- Toxicity Screening : Follow GHS guidelines () for acute toxicity testing (e.g., OECD 423) and prioritize in vitro models (e.g., zebrafish embryos) to minimize animal use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
